molecular formula C19H15N5O2S B4016599 (6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4016599
M. Wt: 377.4 g/mol
InChI Key: LBDUFTYJFGOBJM-FMVWKBIMSA-N
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Description

(6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Properties

IUPAC Name

(6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-12-5-2-3-7-15(12)26-11-16-23-24-17(20)14(18(25)22-19(24)27-16)9-13-6-4-8-21-10-13/h2-10,20H,11H2,1H3/b14-9-,20-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDUFTYJFGOBJM-FMVWKBIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=N)C(=CC4=CN=CC=C4)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC2=NN3C(=N)/C(=C/C4=CN=CC=C4)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include 2-methylphenol, pyridine-3-carbaldehyde, and thiadiazole derivatives. The key steps in the synthesis may include:

    Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrimidine Ring: This step involves the fusion of the thiadiazole ring with a pyrimidine ring, often through condensation reactions.

    Substitution Reactions: Introduction of the 2-methylphenoxy and pyridin-3-ylmethylidene groups through nucleophilic substitution or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the imino group or the phenoxy substituent.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic applications due to its unique structure and biological activity.

    Biochemical Research: Used as a probe or tool in studying biological pathways and interactions.

Industry:

    Agriculture: Potential use in the development of agrochemicals.

    Pharmaceuticals: Exploration as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.

Uniqueness:

    Structural Features: The specific arrangement of substituents in (6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one imparts unique chemical and biological properties.

    Biological Activity: The compound’s unique structure may result in distinct biological activities compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
(6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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